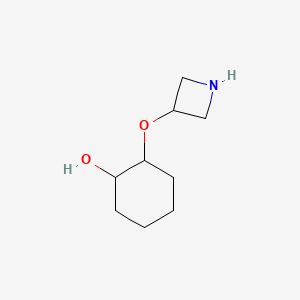methanol](/img/structure/B13189260.png)
[1-(Aminomethyl)cyclopropyl](1-methylcyclopentyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Aminomethyl)cyclopropylmethanol: is an organic compound with the molecular formula C11H21NO . This compound is characterized by the presence of a cyclopropyl group attached to an aminomethyl group and a cyclopentyl group attached to a methanol group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves a multi-step process. One common method includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Aminomethylation: The cyclopropyl group is then aminomethylated using formaldehyde and a primary amine in a Mannich reaction.
Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced through a Grignard reaction, where a cyclopentylmagnesium halide reacts with a suitable electrophile.
Methanol Group Addition: Finally, the methanol group is added through a reduction reaction, typically using a reducing agent like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of 1-(Aminomethyl)cyclopropylmethanol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carbonyl group back to a methanol group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Halides, alkoxides, thiolates
Major Products
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols
Substitution: Formation of substituted amines
Wissenschaftliche Forschungsanwendungen
1-(Aminomethyl)cyclopropylmethanol: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals
Wirkmechanismus
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, modulating their activity. The cyclopropyl and cyclopentyl groups contribute to the compound’s stability and binding affinity. The methanol group can participate in hydrogen bonding, enhancing the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Aminomethyl)cyclopropylethanol
- 1-(Aminomethyl)cyclopropylpropanol
- 1-(Aminomethyl)cyclopropylbutanol
Uniqueness
- The presence of both cyclopropyl and cyclopentyl groups in 1-(Aminomethyl)cyclopropylmethanol provides a unique combination of structural features that enhance its stability and reactivity.
- The methanol group contributes to its solubility and potential for hydrogen bonding, making it distinct from similar compounds with different alcohol groups .
This detailed article provides a comprehensive overview of 1-(Aminomethyl)cyclopropylmethanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C11H21NO |
|---|---|
Molekulargewicht |
183.29 g/mol |
IUPAC-Name |
[1-(aminomethyl)cyclopropyl]-(1-methylcyclopentyl)methanol |
InChI |
InChI=1S/C11H21NO/c1-10(4-2-3-5-10)9(13)11(8-12)6-7-11/h9,13H,2-8,12H2,1H3 |
InChI-Schlüssel |
KPPNXIORSORGSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC1)C(C2(CC2)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclohexan-1-ol](/img/structure/B13189177.png)
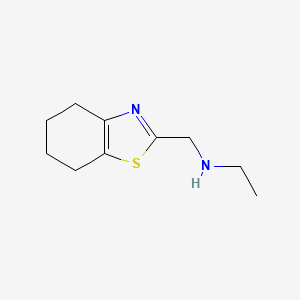
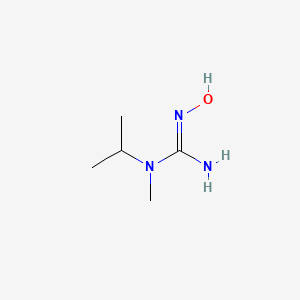
![Methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate](/img/structure/B13189201.png)
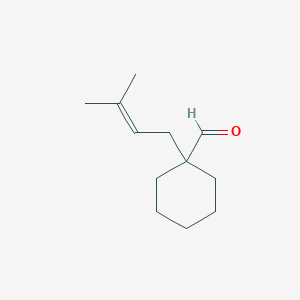

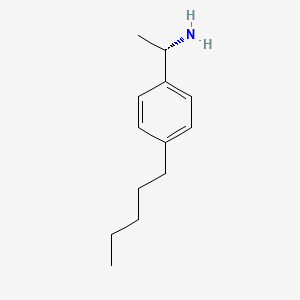
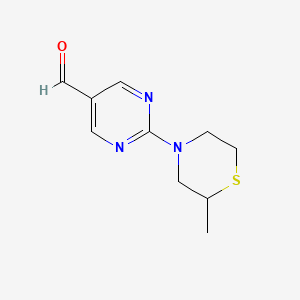
![{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol](/img/structure/B13189228.png)
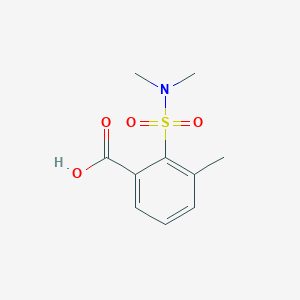
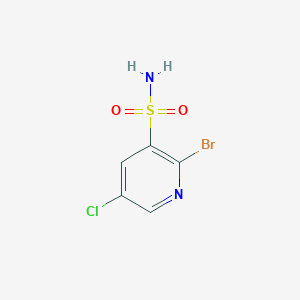
![N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan](/img/structure/B13189245.png)

